2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDZZGZPRKPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethanol Group: The ethanol group is attached to the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry
2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its unique trifluoromethyl group allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to modify molecular interactions makes it a potential candidate for exploring cellular mechanisms.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development targeting various diseases. Its structure suggests possible applications in creating novel pharmaceuticals with enhanced efficacy due to the trifluoromethyl group, which is known to influence pharmacokinetics and bioavailability .
Industry
In industrial applications, this compound is utilized in developing agrochemicals, polymers, and other industrial products. Its stability and reactivity make it suitable for various chemical processes.
Case Studies
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. In a study assessing various synthesized compounds, certain derivatives showed excellent inhibition against multiple microbial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Drug Development
Investigations into trifluoromethyl-containing drugs have highlighted their role in enhancing therapeutic profiles. A review of FDA-approved drugs over the past two decades revealed that compounds with trifluoromethyl groups often demonstrate improved pharmacological properties, underscoring the importance of this functional group in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: A related compound with similar chemical properties but lacking the ethanol group.
3-(Trifluoromethyl)piperidine: Another similar compound with the trifluoromethyl group attached at a different position on the piperidine ring.
Uniqueness
2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride is unique due to the presence of both the trifluoromethyl and ethanol groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications .
Biological Activity
The compound 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride is a piperidine derivative featuring a trifluoromethyl group, which has been associated with various biological activities and therapeutic potentials. The incorporation of trifluoromethyl groups in drug design is known to enhance metabolic stability and alter pharmacokinetics, making it a valuable component in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and receptor binding. In particular, it has been noted for its potential as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channels, which are implicated in pain and inflammation pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: TRPV1 Antagonism
In a study focusing on the structure-activity relationship (SAR) of piperidine derivatives, this compound was identified as a potent TRPV1 antagonist. It exhibited an IC50 value significantly lower than that of its non-fluorinated counterparts, indicating enhanced binding affinity to the TRPV1 receptor. This property was linked to the hydrophobic interactions facilitated by the trifluoromethyl group, which improved the compound's efficacy in blocking capsaicin-induced pain responses in rodent models .
Case Study 2: Analgesic Efficacy
In another investigation involving neuropathic pain models, this compound demonstrated significant analgesic effects. The study reported that administration of this compound resulted in a marked reduction in pain scores compared to control groups, supporting its potential application in pain management therapies .
Research Findings
Recent research has highlighted the importance of trifluoromethyl groups in enhancing the biological activity of compounds. The following findings were noted:
- Enhanced Metabolic Stability : Compounds containing trifluoromethyl groups often exhibit increased resistance to metabolic degradation, leading to prolonged action in vivo .
- Improved Lipophilicity : The introduction of trifluoromethyl moieties significantly increases the lipophilicity of compounds, facilitating better absorption and distribution within biological systems .
- Diverse Pharmacological Profiles : Studies have shown that derivatives with trifluoromethyl groups can exhibit a wide range of pharmacological activities beyond TRPV1 antagonism, including anti-inflammatory and anticancer properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol hydrochloride?
- Methodology :
- Step 1 : Utilize nucleophilic substitution between 3-(trifluoromethyl)piperidine and ethylene oxide under controlled pH (neutral to slightly basic) to form the ethanol derivative.
- Step 2 : Introduce hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt.
- Optimization : Adjust reaction temperature (e.g., 40–60°C for 12–24 hours) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor intermediates via TLC or HPLC .
- Validation : Characterize the final product using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity .
Q. What analytical techniques are suitable for assessing the purity of this compound in laboratory settings?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times against known standards .
- Spectroscopy : Employ F NMR to verify the integrity of the trifluoromethyl group, as fluorine signals are sensitive to electronic environment changes .
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (C:H:N:Cl ratio) via combustion analysis .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in sealed containers labeled for halogenated organics .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?
- Methodology :
- Reaction Modeling : Apply density functional theory (DFT) to calculate activation energies for key steps (e.g., piperidine ring functionalization). Software like Gaussian or ORCA can optimize transition states .
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions between derivatives and biological targets (e.g., neurotransmitter receptors), guiding rational design .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, pH, temperature) from conflicting studies. Reproduce experiments under standardized protocols .
- Structural Probes : Synthesize isotopically labeled analogs (e.g., C or H) to track metabolic stability and binding kinetics in vitro .
Q. How can enantiomeric impurities in the hydrochloride salt impact pharmacological studies, and how are they quantified?
- Methodology :
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Pharmacological Assays : Compare IC values of purified enantiomers vs. racemic mixtures in receptor-binding assays (e.g., radioligand displacement) to assess stereochemical effects .
Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
